molecular formula C25H16F2N2O5 B2565336 (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide CAS No. 888449-10-3

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide

カタログ番号: B2565336
CAS番号: 888449-10-3
分子量: 462.409
InChIキー: QJAAAQGBPLNLSI-UXBLZVDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of acrylamide-linked benzofuran derivatives, characterized by a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 3,4-difluorophenyl substituent. The (E)-stereochemistry of the acrylamido bridge is critical for its structural rigidity and intermolecular interactions. For example, compounds such as (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide () and (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide () share core motifs, enabling inferences about its properties .

特性

IUPAC Name

3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16F2N2O5/c26-17-8-7-15(12-18(17)27)28-25(31)24-23(16-3-1-2-4-19(16)34-24)29-22(30)10-6-14-5-9-20-21(11-14)33-13-32-20/h1-12H,13H2,(H,28,31)(H,29,30)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAAAQGBPLNLSI-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a complex organic compound characterized by multiple functional groups and a unique structural arrangement. This compound integrates a benzo[d][1,3]dioxole moiety and a benzofuran core linked via an acrylamide bridge, suggesting potential pharmacological properties that warrant investigation into its biological activity.

Structural Characteristics

The molecular formula of the compound is C27H20N2O7C_{27}H_{20}N_{2}O_{7}, with a molecular weight of 468.46 g/mol. The structure includes:

  • Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
  • Benzofuran : Contributes to potential pharmacological activities.
  • Acrylamide and Carboxamide Functionalities : Indicate possible interactions with biological targets.

Biological Activity Insights

Research on related compounds indicates several potential biological activities:

  • Anticancer Activity : Compounds with similar structures have shown effectiveness against cancer cells. For instance, benzofuran derivatives have been studied for their ability to induce apoptosis in cancer cell lines.
  • Neuroactive Properties : Some benzofuran derivatives exhibit neuroleptic effects and may influence the central nervous system. This suggests that the compound could be evaluated for psychoactive properties.
  • Antimicrobial Effects : Certain benzo[d][1,3]dioxole-containing compounds have demonstrated antimicrobial activity, indicating a potential for developing antibiotics or antifungals.

Case Studies and Research Findings

Despite the lack of direct studies on (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide, related research provides valuable insights:

  • Study 1 : A benzofuran derivative was tested against various cancer cell lines and showed significant cytotoxicity with IC50 values in the low micromolar range.
  • Study 2 : Neuroactive properties were assessed in animal models, revealing that certain benzofuran compounds could reduce anxiety-like behaviors.
  • Study 3 : Antimicrobial assays showed that dioxole derivatives had broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Data Table

PropertyValue
Molecular FormulaC27H20N2O7
Molecular Weight468.46 g/mol
Anticancer IC50 (example)< 10 µM
Neuroactive EffectAnxiety reduction in models
Antimicrobial ActivityBroad-spectrum

科学的研究の応用

Case Studies

  • Cell Proliferation Inhibition : A study highlighted a benzofuran derivative that demonstrated high anti-proliferative potency against HCT-116, HeLa, HepG2, and A549 cells. The mechanism involved G2/M phase arrest and apoptosis induction .
  • Dual Inhibition : Another set of benzofuran hybrids showed dual inhibition of CDK2 and GSK-3β, leading to significant cell cycle disruption and apoptosis in cancer cells .

Summary Table of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
Benzofuran Derivative 12SiHa1.10G2/M arrest
Benzofuran Derivative 12HeLa1.06Apoptosis
Benzofuran HybridHCT-116-Dual CDK2/GSK-3β inhibition

Antioxidant Properties

Recent studies have identified the neuroprotective and antioxidant effects of benzofuran derivatives. Notably, compounds with specific substitutions have shown the ability to scavenge reactive oxygen species (ROS) and protect neuronal cells from excitotoxic damage. For example, one derivative exhibited significant inhibition of lipid peroxidation in rat brain homogenates .

Case Studies

  • Neuroprotection Against Excitotoxicity : The compound with -CH3 substitution at R2 and -OH at R3 demonstrated marked anti-excitotoxic effects in neuronal cell lines .
  • Radical Scavenging Activity : Another study reported that a benzofuran derivative effectively scavenged free radicals and reduced oxidative stress in cultured neurons .

Summary Table of Neuroprotective Effects

CompoundConcentration (μM)Effect
Compound 1j100Anti-excitotoxic
Compound 1j300ROS scavenging

類似化合物との比較

Comparison with Structural and Functional Analogs

Structural Similarities and Modifications

The target compound’s benzofuran-carboxamide backbone is analogous to benzofuran-2-carboxamide derivatives in (e.g., compound 21 ). Key structural variations include:

  • Substituents on the benzofuran core : The 3,4-difluorophenyl group distinguishes it from simpler phenyl or benzyl substituents in analogs like 21 (N-(3-((1H-benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide) .
  • Acrylamido linker : The (E)-stereochemistry aligns with bioactive acrylamides in and , which exhibit anti-obesity or thiazole-targeting properties .

Physicochemical Properties

Melting points and spectroscopic data highlight structural influences:

Compound Melting Point (°C) Key Spectral Features (IR/NMR) Reference
3-(Benzo[d][1,3]dioxol-5-yl)-coumarin 168–170 IR: 1,715 cm⁻¹ (C=O), NMR: δ 6.8–7.4
Benzofuran-2-carboxamide (21) 161–163 NMR: Aromatic protons δ 7.2–8.1
(Z)-Acrylamide (7b) Oil MS: m/z 471.13753 ([M + H]⁺)

The target compound’s benzofuran-carboxamide core likely results in a higher melting point (similar to 21 ) compared to flexible acrylamides (e.g., 7b ) .

Q & A

Q. What are the typical synthetic routes for constructing the benzo[d][1,3]dioxol-5-yl acrylamide moiety in this compound?

The benzo[d][1,3]dioxol-5-yl group is often synthesized via Knoevenagel condensation or palladium-catalyzed coupling reactions. For example, (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid derivatives can be prepared by reacting benzo[d][1,3]dioxole-5-carbaldehyde with malonic acid derivatives under basic conditions . Subsequent acrylamide formation involves coupling the acrylic acid intermediate with amines (e.g., 3,4-difluoroaniline) using carbodiimide-based coupling reagents like EDCI or DCC. Reaction optimization may require controlled pH (e.g., Na₂CO₃) and solvents like DMF or THF .

Q. How is structural characterization of this compound performed, and what key spectral signatures are observed?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry. For benzofuran-carboxamide derivatives, key NMR signals include:

  • ¹H-NMR : Aromatic protons in the benzodioxole ring (δ 6.7–7.1 ppm, doublets) and acrylamido NH (δ 8.5–9.5 ppm, broad singlet).
  • ¹³C-NMR : Carbonyl carbons (amide C=O at ~165–170 ppm, benzofuran carbonyl at ~160–165 ppm) . IR spectra show stretches for amide C=O (~1650 cm⁻¹) and benzodioxole C-O-C (~1250 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with <2 ppm error .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in multistep syntheses of similar benzofuran-carboxamides?

Yield optimization often involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysis : Pd-mediated C-H activation for benzofuran functionalization (e.g., coupling acrylamide groups) .
  • Temperature control : Microwave-assisted synthesis reduces reaction times for condensation steps .
  • Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) resolves regioisomers. For example, LiH or NaH can deprotonate intermediates to minimize side reactions .

Q. How can researchers resolve contradictions in biological activity data for structurally analogous compounds?

Discrepancies in activity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Stereochemical purity : Ensure E/Z isomerism in acrylamide moieties is resolved via HPLC or chiral columns .
  • Assay conditions : Variability in buffer pH, ionic strength, or temperature can alter binding kinetics. Standardize protocols using controls like known inhibitors .
  • Computational modeling : Perform docking studies to validate target interactions (e.g., binding affinity with kinase domains) and correlate with experimental IC₅₀ values .

Q. What methodologies are used to study structure-activity relationships (SAR) for derivatives of this compound?

SAR studies typically involve:

  • Functional group variation : Synthesize analogs with substituents on the difluorophenyl ring (e.g., -OCH₃ vs. -CF₃) to assess electronic effects .
  • Pharmacophore mapping : Use X-ray crystallography or NMR titration to identify critical hydrogen-bonding interactions (e.g., benzodioxole oxygen with active-site residues) .
  • In vitro assays : Compare metabolic stability (e.g., microsomal incubation) and permeability (Caco-2 cell models) to prioritize lead compounds .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the metabolic stability of this compound?

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP inhibition screening : Use fluorogenic substrates for CYP3A4, CYP2D6, etc., to assess potential drug-drug interactions .
  • Metabolite identification : Perform HRMS/MS fragmentation to detect hydroxylated or demethylated metabolites .

Q. What analytical techniques are critical for assessing purity and stability under storage conditions?

  • HPLC-DAD/ELSD : Quantify impurities (>0.1%) with C18 columns and acetonitrile/water gradients.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via peak area reduction .
  • DSC/TGA : Determine melting points and thermal decomposition profiles to inform lyophilization protocols .

Contradictory Data Resolution

Q. Why might synthetic yields vary significantly between reported methods for analogous compounds?

Discrepancies often stem from:

  • Reagent quality : Trace moisture in DMF or LiH can quench reactions .
  • Scaling effects : Pilot-scale reactions may require prolonged mixing or inert atmospheres to maintain efficiency .
  • Byproduct formation : Unreacted starting materials (e.g., free benzoic acid) can skew yield calculations unless rigorously purified .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。